

Comparative Cost-Analysis of Synthetic Routes to Methyl 5-bromopyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-bromopyridine-2-carboxylate

Cat. No.: B1661943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

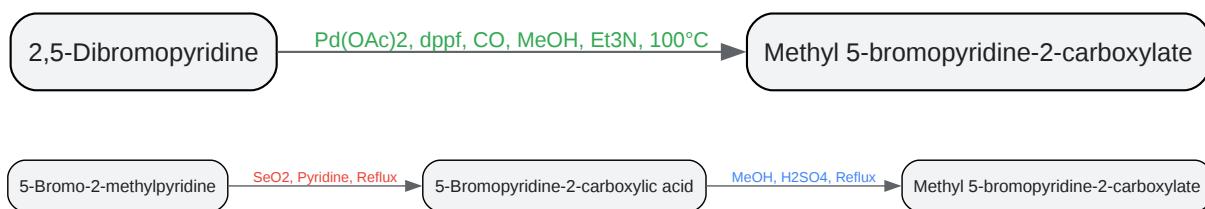
This guide provides an objective comparison of three distinct synthetic routes to **Methyl 5-bromopyridine-2-carboxylate**, a key intermediate in pharmaceutical and agrochemical research. The analysis focuses on the cost of raw materials, offering a quantitative basis for selecting the most economically viable pathway for laboratory and industrial applications. Detailed experimental protocols are provided for each route, based on established methodologies.

Route 1: Palladium-Catalyzed Carbonylation of 2,5-Dibromopyridine

This route offers a direct, one-step approach to the carbonylated pyridine ring. The regioselectivity of the carbonylation at the 2-position is a significant advantage.[1][2]

Experimental Protocol

A dry Schlenk flask is charged with 2,5-dibromopyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol). The vessel is evacuated and backfilled with argon. Anhydrous methanol (10 mL) and triethylamine (1.5 mmol) are added via syringe. The flask is then pressurized with carbon monoxide (1 atm, balloon). The reaction mixture is heated to 100°C and stirred for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column


chromatography to yield **Methyl 5-bromopyridine-2-carboxylate**. A yield of 85% is assumed for this analysis.

Cost Analysis

Reagent	Molar Mass (g/mol)	Quantity (per mmol of product)	Price (USD)	Cost (USD per mmol of product)
2,5-Dibromopyridine	236.89	1.18 mmol	\$35.90 / 100g	\$0.02
Palladium(II) acetate	224.50	0.024 mmol	\$109.00 / 1g	\$2.62
dppf	554.38	0.047 mmol	\$35.02 / 1g	\$1.65
Triethylamine	101.19	1.76 mmol	\$50.00 / 500mL (d=0.726)	<\$0.01
Methanol	32.04	10 mL	\$21.00 / 1L (d=0.792)	<\$0.01
Carbon Monoxide	28.01	Balloon	(Varies)	~\$0.10
Total			~\$4.39	

Note: Prices are based on bulk quantities from common chemical suppliers and are subject to change. Catalyst and ligand costs are the most significant contributors to this route's expense.

Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.au.dk [pure.au.dk]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- To cite this document: BenchChem. [Comparative Cost-Analysis of Synthetic Routes to Methyl 5-bromopyridine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1661943#cost-analysis-of-different-synthetic-routes-to-methyl-5-bromopyridine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com